

# Revolutionizing In-Cell Western™ Assays: Normalization Using IRDye® 700DX

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## Compound of Interest

Compound Name: Irdye 700DX

Cat. No.: B8822846

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

**Abstract:** The In-Cell Western™ (ICW) Assay is a powerful, high-throughput technique for quantifying protein expression directly in fixed cells, combining the specificity of western blotting with the scalability of an ELISA.[1][2] Accurate normalization is critical for reliable data, correcting for well-to-well variations in cell number. This document provides a detailed protocol and application data for using IRDye® 700DX NHS Ester as a robust method for total protein normalization in In-Cell Western™ Assays. This near-infrared fluorescent dye covalently labels cellular proteins, providing a linear and stable signal that is proportional to the cell number in each well.[3]

## Introduction to In-Cell Western™ Assay Normalization

The In-Cell Western™ Assay allows for the simultaneous detection of two target proteins, or a target protein and a normalization standard, within the same well of a microplate.[4] This dual-channel capability is essential for accurate quantification. Normalization, the process of correcting for variability in cell number between wells, is crucial for obtaining meaningful results.[5] While housekeeping proteins or DNA stains can be used for normalization, a total protein stain offers a direct and reliable measure of cell number.

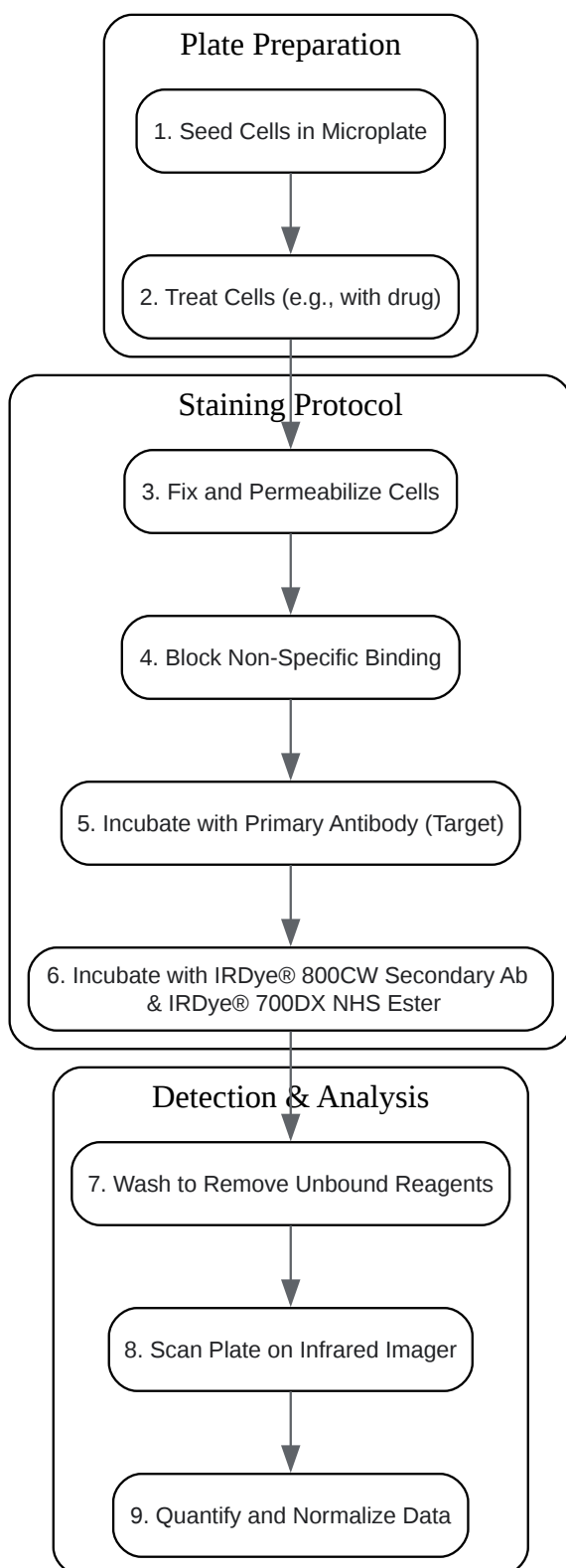
IRDye® 700DX is a near-infrared fluorescent dye with high water solubility and photostability.[6] [7] Its N-hydroxysuccinimidyl (NHS) ester reactive group covalently binds to primary amines (lysine residues) on cellular proteins.[3] In fixed and permeabilized cells, IRDye® 700DX has access to a vast pool of intracellular and cell surface proteins, resulting in a strong and uniform signal that directly correlates with the total protein content, and thus the cell number, in each well.

## Key Advantages of IRDye® 700DX for Normalization:

- **Direct Measurement:** Directly stains total protein, providing a more accurate representation of cell number compared to housekeeping proteins, whose expression can vary with experimental conditions.
- **High Signal-to-Noise Ratio:** The near-infrared fluorescence of IRDye® 700DX minimizes background autofluorescence from cells and plasticware, leading to enhanced sensitivity.[8] [9]
- **Linearity:** The fluorescent signal from IRDye® 700DX demonstrates a linear relationship with cell number over a broad range, ensuring accurate normalization across different cell densities.[10]
- **Multiplexing Compatibility:** The 700 nm channel detection of IRDye® 700DX is compatible with IRDye® 800CW secondary antibodies in the 800 nm channel, allowing for simultaneous detection of the target protein and the normalization stain.[1]
- **Cost-Effective:** This method is a cost-effective alternative to using a primary antibody for a housekeeping protein.[3]

## Experimental Workflow for In-Cell Western™ Assay with IRDye® 700DX Normalization

The following diagram outlines the major steps in performing an In-Cell Western™ Assay with IRDye® 700DX for normalization.



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Figure 1. Experimental workflow for an In-Cell Western™ Assay using IRDye® 700DX for normalization.

## Detailed Protocol

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate types.

### Materials:

- Cells of interest
- 96-well microplate
- Phosphate-Buffered Saline (PBS)
- Fixing Solution: 3.7% formaldehyde in PBS
- Permeabilization Solution: 0.1% Triton X-100 in PBS
- Blocking Buffer (e.g., LI-COR® Intercept® (TBS) Blocking Buffer)
- Primary antibody specific to the target protein
- IRDye® 800CW conjugated secondary antibody
- IRDye® 700DX NHS Ester (e.g., LI-COR P/N 929-70010)
- Wash Buffer: 0.1% Tween® 20 in PBS
- Infrared imaging system (e.g., LI-COR® Odyssey®)

### Procedure:

- Cell Seeding and Treatment:
  - Seed cells into a 96-well plate at a density that ensures they are 70-80% confluent at the time of the assay.

- Culture cells overnight or until they have adhered.
- Treat cells with the desired compounds (e.g., inhibitors, activators) for the appropriate time.
- Fixation and Permeabilization:
  - Remove the cell culture medium.
  - Add 100  $\mu$ L of Fixing Solution to each well and incubate for 20 minutes at room temperature.
  - Wash the plate 3 times with 200  $\mu$ L of PBS per well.
  - Add 100  $\mu$ L of Permeabilization Solution to each well and incubate for 20 minutes at room temperature.
  - Wash the plate 3 times with 200  $\mu$ L of Wash Buffer per well.
- Blocking:
  - Add 150  $\mu$ L of Blocking Buffer to each well.
  - Incubate for 1.5 hours at room temperature with gentle shaking.
- Primary Antibody Incubation:
  - Dilute the primary antibody in Blocking Buffer to the predetermined optimal concentration.
  - Remove the Blocking Buffer from the wells.
  - Add 50  $\mu$ L of the diluted primary antibody solution to each well.
  - Incubate overnight at 4°C with gentle shaking.
- Secondary Antibody and IRDye® 700DX Incubation:
  - Prepare a solution containing both the IRDye® 800CW secondary antibody and IRDye® 700DX NHS Ester in an appropriate antibody diluent. The recommended starting dilution

for the secondary antibody is 1:800, and for IRDye® 700DX, a final concentration of 0.02–0.1 µg/mL is recommended.[\[10\]](#)[\[11\]](#)

- Wash the plate 4 times with 200 µL of Wash Buffer per well.
- Add 50 µL of the combined secondary antibody and IRDye® 700DX solution to each well.
- Incubate for 1 hour at room temperature with gentle shaking, protected from light.[\[11\]](#)
- Washing and Imaging:
  - Wash the plate 4 times with 200 µL of Wash Buffer per well, protected from light.
  - Ensure the bottom of the plate is clean and dry.
  - Scan the plate on an infrared imaging system in both the 700 nm (for IRDye® 700DX normalization) and 800 nm (for target protein) channels.

## Data Analysis and Interpretation

The signal from the target protein (800 nm channel) is normalized to the total protein signal from IRDye® 700DX (700 nm channel). The normalized signal is calculated for each well as follows:

$$\text{Normalized Signal} = (\text{Signal}_{800\text{nm}} - \text{Background}_{800\text{nm}}) / (\text{Signal}_{700\text{nm}} - \text{Background}_{700\text{nm}})$$

This ratiometric analysis corrects for variations in cell number, leading to more accurate and reproducible quantification of the target protein.

## Performance Data

The following tables summarize typical performance data for IRDye® 700DX used for normalization in an In-Cell Western™ Assay.

Table 1: Linearity of IRDye® 700DX Signal with Cell Number

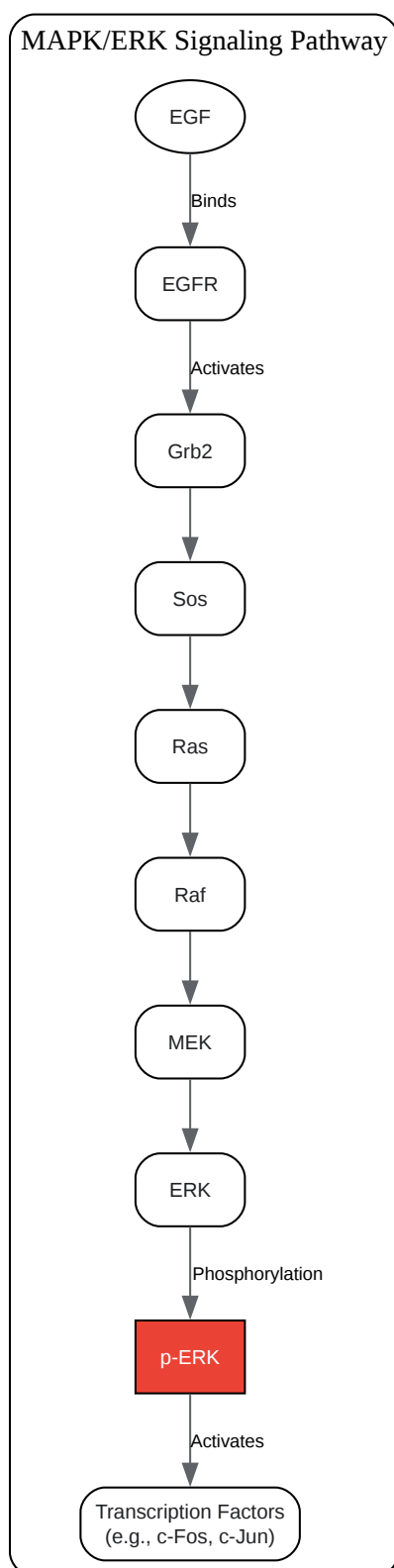
Cell Number per Well	Average 700 nm Signal Intensity	Standard Deviation
5,000	1,250	98
10,000	2,480	155
20,000	5,100	280
40,000	9,950	510
80,000	18,500	920

Table 2: Comparison of Normalization Methods

Normalization Method	Coefficient of Variation (CV%)
IRDye® 700DX (Total Protein)	< 10%
Housekeeping Protein (e.g., Tubulin)	15-20%
No Normalization	> 30%

## Application Example: Analysis of ERK Phosphorylation

A common application of the In-Cell Western™ Assay is the analysis of signaling pathways, such as the MAPK/ERK pathway. Upon stimulation with a growth factor like EGF, ERK is phosphorylated. An In-Cell Western™ Assay can quantify this change.



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Figure 2. Simplified MAPK/ERK signaling pathway.



In this example, a primary antibody against phospho-ERK would be used and detected with an IRDye® 800CW secondary antibody. The IRDye® 700DX stain would be used in the same incubation step to normalize for cell number, allowing for an accurate quantification of the increase in ERK phosphorylation upon EGF stimulation.

## Conclusion

IRDye® 700DX NHS Ester provides a simple, robust, and cost-effective method for normalization in In-Cell Western™ Assays. Its direct labeling of total cellular protein offers a more accurate representation of cell number per well than traditional methods, leading to highly reproducible and reliable quantification of target protein expression. The compatibility of IRDye® 700DX with 800 nm channel detection reagents makes it an ideal choice for multiplexing and accurate data normalization in a high-throughput format.

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